molecular formula C22H25NO7 B13862489 Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside

Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside

Katalognummer: B13862489
Molekulargewicht: 415.4 g/mol
InChI-Schlüssel: VDRLHQYZSHYIIK-YVYPMRBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside is a complex organic compound used primarily in scientific research. It is known for its role as a chiral building block and an intermediate in the synthesis of various sugars and other biologically relevant molecules . This compound is characterized by its unique structure, which includes a benzylidene group and a benzyloxycarbonylamino group attached to a glucopyranoside backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside typically involves multiple stepsThe benzyloxycarbonylamino group is then added through a series of reactions involving carbamate formation .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. This involves optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and scalable processes.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The benzylidene and benzyloxycarbonylamino groups play a crucial role in binding to receptors or enzymes, modulating their activity. The glucopyranoside backbone provides structural stability and enhances the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4,6-O-Benzylidene-2-benzyloxycarbonylamino-2-deoxy-alpha-D-glucopyranoside is unique due to the presence of both the benzylidene and benzyloxycarbonylamino groups, which confer specific chemical properties and reactivity. These groups enhance its utility as a chiral building block and intermediate in various synthetic pathways .

Eigenschaften

Molekularformel

C22H25NO7

Molekulargewicht

415.4 g/mol

IUPAC-Name

benzyl N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]carbamate

InChI

InChI=1S/C22H25NO7/c1-26-21-17(23-22(25)28-12-14-8-4-2-5-9-14)18(24)19-16(29-21)13-27-20(30-19)15-10-6-3-7-11-15/h2-11,16-21,24H,12-13H2,1H3,(H,23,25)/t16-,17-,18-,19-,20?,21+/m1/s1

InChI-Schlüssel

VDRLHQYZSHYIIK-YVYPMRBHSA-N

Isomerische SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Kanonische SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.